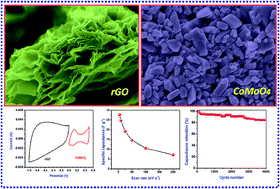Electrochemical performance of an asymmetric supercapacitor based on graphene and cobalt molybdate electrodes
RSC Advances Pub Date: 2015-01-29 DOI: 10.1039/C4RA15070H
Abstract
In this article, we report the fabrication and electrochemical performance of asymmetric supercapacitors (ASCs) based on a reduced graphene oxide (rGO) negative electrode and a cobalt molybdate (CoMoO4) positive electrode. The rGO and CoMoO4 electrode materials were synthesized by hydrothermal and sonochemical methods, respectively. Physico-chemical characterization techniques such as X-ray diffraction, field-emission scanning electron microscopy, Fourier-transform infrared spectroscopy, Raman spectroscopy, and nitrogen adsorption–desorption isotherm analysis were used to characterize the electrode materials. The rGO nanosheets and CoMoO4 nanostructures delivered a specific capacitance of about 168.8 and 98.34 F g−1, respectively measured in a three electrode system. The rGO‖CoMoO4 ASC device demonstrated a maximum specific capacitance of 26.16 F g−1 (at a current density of 0.5 mA cm−2), an energy density of 8.17 W h kg−1, and a maximum working voltage of 1.5 V. The fabricated device possessed excellent capacitance retention of about 85% after 4000 cycles (at a current density of 1.0 mA cm−2) suggesting the superior cyclic stability of the fabricated ASC device.


Recommended Literature
- [1] Hydrophobic microporous and mesoporous oxides as Brønsted and Lewis acid catalysts for biomass conversion in liquid water
- [2] Retraction: Effect of temperature and large guest molecules on the C–H symmetric stretching vibrational frequencies of methane in structure H and I clathrate hydrates
- [3] Conformational landscape of the SF6 dimer as revealed by high resolution infrared spectroscopy and complexation with rare gas atoms
- [4] Artificial tubular connections between cells based on synthetic lipid nanotubes
- [5] Mechanistic study of electrochemical treatment of basic green 4 dye with aluminum electrodes through zeta potential, TOC, COD and color measurements, and characterization of residues
- [6] Pan-transcriptomic analysis identified common differentially expressed genes of Acinetobacter baumannii in response to polymyxin treatments†
- [7] Palladium immobilized on functionalized hypercrosslinked polymers: a highly active and recyclable catalyst for Suzuki–Miyaura coupling reactions in water†
- [8] Editorial
- [9] A nanocomposite based biosensor for cholesterol determination
- [10] Nanocatalysts for hydrogen production from borohydride hydrolysis: graphene-derived thin films with Ag- and Ni-based nanoparticles†

Journal Name:RSC Advances
Research Products
-
CAS no.: 130348-90-2
-
CAS no.: 13194-60-0









